molecular formula C16H18Cl2F2N2O B14787992 5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride

5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride

Cat. No.: B14787992
M. Wt: 363.2 g/mol
InChI Key: CVLHZDNYCBDZFV-UHFFFAOYSA-N
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Description

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclohepta[b]pyridine ring system, which is substituted with an amino group and a difluorophenyl group. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohepta[b]pyridine ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced to the cyclohepta[b]pyridine ring.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

    Substitution: The difluorophenyl group can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Biological Research: It can be used to investigate the biological effects of difluorophenyl-substituted compounds.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibiting enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating gene expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S,9R)-5-Amino-6-(2,3-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride
  • (5S,6S,9R)-5-Amino-6-(2,3-dibromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride

Uniqueness

The uniqueness of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties compared to its dichloro and dibromo analogs. This difference can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H18Cl2F2N2O

Molecular Weight

363.2 g/mol

IUPAC Name

5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride

InChI

InChI=1S/C16H16F2N2O.2ClH/c17-12-5-1-3-9(14(12)18)10-6-7-13(21)16-11(15(10)19)4-2-8-20-16;;/h1-5,8,10,13,15,21H,6-7,19H2;2*1H

InChI Key

CVLHZDNYCBDZFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl

Origin of Product

United States

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